molecular formula C16H28P2 B6591287 (S,S)-BenzP CAS No. 1355162-85-4

(S,S)-BenzP

Cat. No.: B6591287
CAS No.: 1355162-85-4
M. Wt: 282.34 g/mol
InChI Key: JFUWTGUCFKJVST-QZTJIDSGSA-N
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Description

(S,S)-BenzP is a chiral compound that serves as a valuable ligand in transition metal-catalyzed reactions . Researchers utilize this compound to induce stereoselectivity in synthetic transformations, which is crucial for the production of enantiomerically pure molecules in pharmaceutical and fine chemical research. Its application in catalytic processes, such as carboxylation reactions using carbon dioxide, highlights its utility in developing sustainable synthetic methodologies . The mechanism of action typically involves coordinating to a metal center (e.g., palladium or nickel) with its specific stereochemistry to create a chiral environment that controls the approach of reacting substrates, thereby determining the stereochemistry of the final product . This compound is provided as a high-purity solid and must be stored under inert conditions. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWTGUCFKJVST-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@](C)C1=CC=CC=C1[P@@](C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

The photoelectrochemical (PEC) method, developed by Kumar et al., enables the synthesis of (S,S)-BenzP through sequential P–H and C–H functionalization. Using 4CzIPN as a photocatalyst and electricity as a terminal oxidant, secondary phosphine oxides react with internal alkynes under 456 nm light irradiation. Key advantages include:

  • Elimination of stoichiometric oxidants : Anodic oxidation regenerates 4CzIPN, reducing waste.

  • Broad functional group tolerance : Electron-withdrawing (-F, -Cl, -Br) and donating (-OMe) groups on alkynes yield products with 79–93% efficiency (Table 1).

Table 1: Selected Yields from Photoelectrochemical Synthesis

Alkyne SubstituentProduct Yield (%)Stereoselectivity (er)
4-MeO-C6H48292:8
4-F-C6H48589:11
4-Cl-C6H48090:10

Mechanistic Insights

Base-Mediated Condensation and Cyclization

Aryne-Based Annulation

Aryne intermediates, generated from 2-chloro-6-(trimethylsilyl)phenyl triflate, react with alkynyl sulfides to form benzothiophenes. For example, ethyl (4-tolyl)ethynyl sulfide undergoes [2+2] cycloaddition with arynes, followed by oxidation to yield sulfone derivatives. These intermediates serve as substrates for phosphorylative functionalization.

Stereoselective Reduction and Functionalization

Cerium-Mediated Asymmetric Reductions

The synthesis of eribulin intermediates (Patent WO2017168309A1) employs cerium(III) chloride for stereoselective reductions. For instance, methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-(hydroxymethyl)octahydropyrano[3,2-b]pyran-2-yl)acetate is oxidized to its aldehyde derivative using Dess-Martin periodinane, followed by Corey-Bakshi-Shibata reduction to install the (S)-configuration.

Chiral Resolution Techniques

Chromatographic separation on chiral stationary phases (CSPs) resolves racemic benzo[b]phosphole oxides into enantiomerically pure this compound. Using cellulose tris(3,5-dimethylphenylcarbamate) columns, enantiomeric ratios (er) of 95:5 have been achieved.

Mechanistic Studies and Reaction Optimization

Radical Trapping Experiments

EPR spectroscopy with DMPO (5,5-dimethyl-1-pyrroline-N-oxide) confirms the generation of phosphinyl radicals during PEC synthesis. Fluorescence quenching studies further validate the intermolecular electron transfer between 4CzIPN and phosphine oxides.

Solvent and Additive Effects

DMF enhances reaction efficiency by acting as a weak base, deprotonating radical intermediates. In contrast, THF and MeCN lead to lower yields due to poor solubility of phosphine oxides.

Industrial Applications and Scalability

Batch Scale-Up Protocols

The PEC method has been scaled to 10 mmol batches with consistent yields (90–91%). Graphite anodes and platinum cathodes are reusable for up to five cycles without performance loss.

Pharmaceutical Relevance

This compound derivatives are intermediates in antitumor agents, as evidenced by their structural similarity to eribulin’s pyran subunits. The patent WO2017168309A1 highlights multi-kilogram production using cerium-mediated steps .

Chemical Reactions Analysis

Types of Reactions

(S,S)-BenzP undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

It appears that there is no known compound called "(S,S)-BenzP." However, the search results mention similar-sounding compounds and related chemical concepts, which can be explored in the context of potential applications.

P-Chiral Phosphine Ligands and Asymmetric Catalysis

P-Chirogenic Phosphine Ligands: These ligands, which possess chiral centers at the phosphorus atoms, have applications in catalytic asymmetric reactions .

  • Design Concept: The design and synthesis of new P-chiral phosphine ligands are based on the quadrant diagram proposed by Knowles . This concept involves placing a sterically bulky alkyl group and a small group at the phosphorus atoms .
  • (S,S)-1,2-bis(alkylmethylphosphino)ethanes (BisP)**: A class of ligands that, along with their rhodium complexes, have been explored for enantioinduction ability in asymmetric hydrogenation . For example, t-Bu-BisP (9a) and its rhodium complex (10a) were prepared and examined for the asymmetric hydrogenation of methyl α-acetamidocinnamate .
  • Enantioselectivity: (S,S)-R-BisP*-Rh complexes have demonstrated high enantioselectivities (often exceeding 99%) in asymmetric hydrogenations .
  • Structural Features: X-ray analysis of ligands like 25a (having a t-butyl group) indicates a C2-symmetric environment, with bulky t-butyl groups in quasi-equatorial positions and methyl groups in quasi-axial positions, forming a λ-chelate structure . This defined asymmetric environment is anticipated to be highly useful in asymmetric catalysis .

Benzo(a)pyrene (BaP) and its Implications

Benzo(a)pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) found in air, water, and soil . Research has explored its effects and implications in various biological and environmental contexts.

  • Cardiovascular Diseases (CVDs): BaP exposure is associated with cardiovascular toxicity . It can accelerate the pathological progress of atherosclerosis and is considered a risk factor for conditions like hypertension and myocardial infarction .
  • Molecular Mechanisms: BaP binds to the ligand-activated transcription factor AhR, leading to oxidative stress and inflammation in endothelial cells . This process involves activating signaling pathways such as AhR/ARNT/XRE, MEK/c-Jun, and MAPK/NF-kB/AP-1 .
  • Angiogenesis: BaP exposure is linked to angiogenesis both in vivo and in vitro. It has been shown to reduce angiogenic factors and inhibit decidual angiogenesis .
  • Other Toxic Effects: BaP can impair blood-testis barrier proteins, disrupt the blood-brain barrier, and induce apoptosis in testicular Sertoli cells . It also promotes cell migration and invasion in hepatocellular carcinoma cells and may increase the secretion of vascular endothelial growth factor .

Nanoparticles and their Applications

Nanoparticles (NPs) are used in various fields, including biomedicine, catalysis, and energy storage .

  • Semiconductor NPs (sNPs): Semiconductor nanoparticles, including zinc oxide (ZnO) and zirconium dioxide (ZrO2), are utilized in catalysis, sensors, optical coatings, ceramics, and dentistry . Zirconium dioxide is biocompatible and non-toxic, making it suitable for dental implants and biomedical applications . ZnO NPs also exhibit antimicrobial activity .
  • Carbon-Based NPs: C60 fullerenes have shown promise in antitumor and cancer research . They can reduce oxidative stress and toxin levels in breast tissue and have been used for cancer cell imaging and tumor targeting .
    • Antitumor Activity: C60 nanoparticles decreased oxidative stress and toxin levels in breast tissue and increased catalase activity, glutathione levels, and protein density .
    • Cancer Cell Imaging: C60 NPs modified with folic acid have been used for selective imaging of cancer cells due to folic acid's affinity for folate receptors on cancer cells .
    • Drug Delivery: C60 NPs can be used in drug delivery systems, such as attaching doxorubicin to C60 NPs via ROS-sensitive linkage for targeted drug release .
    • Protection Against Chemotherapy Side Effects: C60 NPs have shown potential in alleviating the side effects of cancer treatments, such as hepatotoxicity induced by chemotherapeutic agents . They can prevent the increase in liver enzyme levels and reduce oxidative stress .

Mechanism of Action

The mechanism by which (S,S)-BenzP exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

(R,R)-BenzP*

Structural Relationship : (R,R)-BenzP* is the enantiomer of (S,S)-BenzP, differing only in the spatial arrangement of phosphine groups.
Performance :

  • In nickel-catalyzed asymmetric hydrogenation of α-substituted propionic acids, (R,R)-BenzP* achieved >99% conversion and 96% enantiomeric excess (ee), outperforming this compound (70% conversion, 76% ee) under identical conditions .
  • Conversely, this compound demonstrated superior efficacy in palladium-catalyzed aminocarbonylation, yielding axially chiral amides with 87% yield and 94% ee . Applications: (R,R)-BenzP* is preferred in rhodium-catalyzed hydrogenations, such as synthesizing α-aminoboronic acid derivatives with high chemoselectivity .

QuinoxP*

Structural Features: QuinoxP* is a quinoxaline-based P-chiral ligand with a rigid backbone. Performance:

  • Both QuinoxP* and this compound exhibit high enantioselectivity (>90% ee) in the hydrogenation of functionalized olefins and ketones .
  • However, QuinoxP* is prone to oxidation in air, whereas this compound retains stability under ambient conditions . Synthesis: QuinoxP* requires fewer synthetic steps but is less industrially scalable compared to this compound .

(R)-BINAP

Structural Contrast: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) lacks tert-butyl groups, reducing steric bulk. Performance:

  • In nickel-catalyzed hydrogenation, (R)-BINAP achieved only 17% conversion, far below this compound’s 70% .
  • BINAP’s lower efficiency is attributed to weaker metal-ligand coordination and reduced steric control.

Garphos™

Functional Role : Garphos™ is a commercial ligand kit component, structurally distinct but functionally analogous to this compound.
Applications : While specific performance data are scarce, Garphos™ is marketed for diverse catalytic transformations, suggesting versatility comparable to this compound .

Comparative Data Table

Ligand Key Structure Enantioselectivity (ee) Conversion/Yield Stability Industrial Scalability
This compound 1,2-Bis(t-BuMeP)benzene 76–94% 70–87% Air-stable 10 kg batches
(R,R)-BenzP* Enantiomer of this compound 96% >99% Air-stable Yes
QuinoxP* Quinoxaline-based P-chiral ligand >90% N/A Oxidizes in air Limited
(R)-BINAP Binaphthyl diphosphine <20% 17% Stable Commercially available
Garphos™ Proprietary structure Not reported Not reported Unknown Commercial kit

Biological Activity

(S,S)-BenzP, a stereoisomer of benproperine, has garnered attention in recent research for its biological activity, particularly in the context of cancer metastasis. This article synthesizes findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its ability to inhibit cancer cell migration and invasion. Its mechanism involves direct binding to the actin-related protein 2/3 complex subunit 2 (ARPC2), which plays a crucial role in cytoskeletal dynamics and cell motility.

Binding Affinity and Specificity

Research indicates that this compound exhibits a significantly higher binding affinity to ARPC2 compared to its R-enantiomer. The equilibrium dissociation constant (KD) for this compound binding to ARPC2 was measured at 1.12×106M11.12\times 10^{-6}\,\text{M}^{-1}, demonstrating its specificity in targeting this protein . In contrast, R-Benproperine showed nonspecific interactions, highlighting the potential for this compound as a selective therapeutic agent.

Inhibition of Cancer Cell Migration

The inhibitory effects of this compound on cancer cell migration were validated through several assays:

  • Transwell Migration Assay : Demonstrated a significant reduction in the migration of cancer cells treated with this compound compared to controls.
  • Invasion Assays : Further confirmed the compound's ability to impede invasive behavior in metastatic cancer cell lines .

In Vivo Studies

In vivo studies using mouse models have corroborated the in vitro findings. Mice treated with this compound exhibited reduced metastatic spread of cancer cells compared to untreated controls. This suggests that this compound not only inhibits migration in vitro but also has substantial effects on tumor progression in vivo .

Data Table: Summary of Biological Activity

Study Method Findings Reference
Study 1SPR AnalysisKD = 1.12×106M11.12\times 10^{-6}\,\text{M}^{-1} for ARPC2
Study 2Transwell AssaySignificant reduction in migration
Study 3In Vivo ModelReduced metastasis in treated mice

Implications for Drug Development

The findings surrounding this compound highlight its therapeutic potential as an antimetastatic agent. By specifically targeting ARPC2, it may offer a novel approach to treating cancers characterized by aggressive metastatic behavior. The specificity and efficacy demonstrated suggest that further development could lead to new treatment options for patients with advanced malignancies.

Q & A

Q. How can primary literature on this compound be critically appraised for methodological rigor?

  • Methodological Answer : Evaluate experimental details using checklists (e.g., CASP criteria):
  • Verify if synthetic procedures include purity data (e.g., elemental analysis).
  • Assess whether catalytic tests specify substrate scope and reproducibility measures.
  • Check for conflicts of interest (e.g., patent filings influencing data interpretation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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